molecular formula C24H29ClN2O5 B12488784 Propyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12488784
M. Wt: 460.9 g/mol
InChI Key: JKDXGHHKPLWWSC-UHFFFAOYSA-N
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Description

This compound is characterized by its unique molecular structure, which includes a chlorophenoxy group, a morpholine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.

    Amidation Reaction: The chlorophenoxy intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to form the amide linkage.

    Morpholine Ring Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction with the appropriate halogenated benzoate ester.

    Final Esterification: The final step involves the esterification of the benzoate intermediate with propanol to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorophenoxy and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents and bases for nucleophilic substitution; electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

PROPYL 5-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPYL 5-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The chlorophenoxy group may interact with cellular receptors, while the morpholine ring can enhance its solubility and bioavailability. The compound’s overall structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    PROPYL 5-AMINO-2-MORPHOLIN-4-YLBENZOATE: Similar structure but with an amino group instead of the chlorophenoxy group.

    4-CHLOROPHENOXYACETIC ACID: Contains the chlorophenoxy group but lacks the morpholine and benzoate ester moieties.

Uniqueness

PROPYL 5-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chlorophenoxy group enhances its biological activity, while the morpholine ring improves its solubility and stability.

This detailed article provides a comprehensive overview of PROPYL 5-[2-(4-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H29ClN2O5

Molecular Weight

460.9 g/mol

IUPAC Name

propyl 5-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C24H29ClN2O5/c1-4-13-31-22(28)20-16-18(7-10-21(20)27-11-14-30-15-12-27)26-23(29)24(2,3)32-19-8-5-17(25)6-9-19/h5-10,16H,4,11-15H2,1-3H3,(H,26,29)

InChI Key

JKDXGHHKPLWWSC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)N3CCOCC3

Origin of Product

United States

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